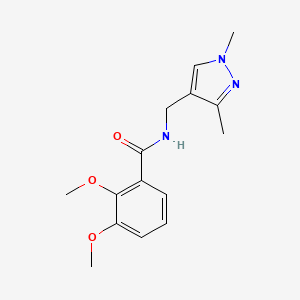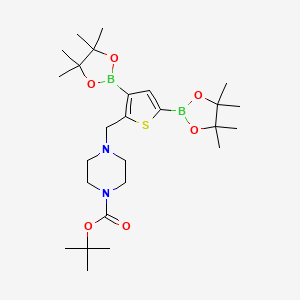![molecular formula C9H19NO3 B2817068 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine CAS No. 169523-21-1](/img/structure/B2817068.png)
2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biodegradation and Environmental Fate of Ether Compounds
Research on ether compounds, such as ethyl tert-butyl ether (ETBE), provides insight into their biodegradation and environmental fate. Microorganisms capable of degrading ETBE have been identified, which could suggest similar pathways might exist for the biodegradation of compounds like 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine. These studies underline the potential for microbial remediation strategies in managing the environmental impact of ether-based compounds (S. Thornton et al., 2020).
Analytical Methods for Complex Compounds
The development of analytical methods is crucial for understanding the properties and activities of complex chemical compounds. Studies on the acidolysis of lignin model compounds, for example, reveal the intricate mechanisms involved in the breakdown of complex ether bonds, which could be relevant to understanding the reactivity and applications of this compound (T. Yokoyama, 2015).
Environmental and Health Safety of Chemical Compounds
A comprehensive understanding of the environmental and health safety of chemical compounds, including surfactants and solvents, is essential. Studies encompassing the fate of alkylphenols and their ethoxylates provide a framework for evaluating the environmental impact and safety of similar compounds. Such research contributes to risk assessments and the development of safer chemical practices (G. Ying, B. Williams, R. Kookana, 2002).
Mechanism of Action
Target of Action
It is a polyethylene glycol (peg) derivative that contains an amine functional group, making it a versatile molecule for various applications .
Mode of Action
It is known to be used in the synthesis of protac (proteolysis targeting chimera) molecules and antibody-drug conjugates (adcs) . In the context of PROTACs, it serves as a linker connecting an E3 ubiquitin ligase ligand and a target protein ligand . This facilitates the degradation of the target protein via the ubiquitin-proteasome system . In ADCs, it acts as a non-cleavable linker attaching an antibody to a cytotoxic drug .
Biochemical Pathways
Given its role in protacs and adcs, it can be inferred that it influences the ubiquitin-proteasome system and antibody-mediated drug delivery .
Result of Action
The molecular and cellular effects of PEG-amine’s action would depend on its application. In PROTACs, it facilitates the degradation of target proteins, altering cellular functions . In ADCs, it enables the targeted delivery of cytotoxic drugs, potentially leading to cell death .
Properties
IUPAC Name |
2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHOHQNFUWHTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2816990.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2816991.png)

![[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2816993.png)
![N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2816995.png)
![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816999.png)





